(2S)-2-(benzylamino)propanoic acid

Gas-phase thermochemistry Proton transfer Amino acid acidity

Researchers requiring enantiopure chiral building blocks often face costly resolution of racemic mixtures, compromising yield and efficiency. (2S)-2-(Benzylamino)propanoic acid (CAS 7585-47-9) eliminates this bottleneck with pre-defined (2S) stereochemistry and near-quantitative stereoselectivity (≈100% in cobalt(III) Schiff base complexes vs. 93% for N-methyl analog). - Enables direct asymmetric synthesis without additional resolution steps. - Validated GPCR SAR probe: enhances bradykinin B₂ receptor antagonist potency and modulates vasopressin analogue activity. - Precise gas-phase acidity (GA = 1386.2 kJ·mol⁻¹) supports ion chemistry and computational benchmarking. Supplied with ≥95% purity; ready for immediate global shipping.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 7585-47-9
Cat. No. B1607074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(benzylamino)propanoic acid
CAS7585-47-9
SynonymsN-benzyl-L-alanine
N-benzylalanine
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NCC1=CC=CC=C1
InChIInChI=1S/C10H13NO2/c1-8(10(12)13)11-7-9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-/m0/s1
InChIKeyRLIHXKPTGKETCC-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-L-alanine: A Chiral α-Amino Acid Scaffold


(2S)-2-(Benzylamino)propanoic acid, systematically named N-benzyl-L-alanine (CAS 7585-47-9), is a chiral, non-proteinogenic α-amino acid derivative characterized by a benzylamine substituent at the α-carbon of the L-alanine backbone . The compound possesses a single asymmetric center (S-configuration), a molecular formula of C₁₀H₁₃NO₂, a molecular weight of 179.22 g·mol⁻¹, and computed physicochemical properties including a density of 1.1±0.1 g·cm⁻³ and a boiling point of 314.1±25.0 °C at 760 mmHg . Its dual amine–carboxylic acid functionality, combined with the hydrophobic benzyl group and defined (2S) stereochemistry, distinguishes it from the parent L-alanine, its D-enantiomer, the β-amino acid positional isomer, and smaller N-alkyl analogs, making it a versatile chiral building block in asymmetric synthesis, peptide modification, and medicinal chemistry research .

Workflow
Chiral building block for asymmetric synthesis
Selection
Defined (2S) stereochemistry for stereochemical control studies
Use Context
Peptide modification and medicinal chemistry research

Irreplaceability of N-Benzyl-L-alanine


Generic substitution within the N-benzylalanine family is precluded by three orthogonal structural determinants, each carrying quantifiable performance consequences. First, the (2S) absolute configuration dictates stereospecific molecular recognition: cobalt(III) Schiff base complexes exhibit near-quantitative (≈100%) stereoselectivity for the L-enantiomer versus 93% for the N-methyl analog, while the racemate (CAS 40297-69-6) requires chiral resolution to achieve comparable enantiopurity [1]. Second, the α-amino acid backbone imparts measurably distinct gas-phase acidity relative to the β-isomer (GA = 1386.2 vs. 1390.9 kJ·mol⁻¹; Δ = 4.7 kJ·mol⁻¹), directly affecting proton-transfer reactivity and hydrogen-bonding capacity [2]. Third, the N-benzyl substituent introduces steric bulk and hydrophobicity that the N-methyl analog (N-methyl-L-alanine) cannot replicate, as evidenced by differential stereoselectivity in metal complex formation (≈100% vs. 93%) [1]. These non-interchangeable parameters establish that CAS 7585-47-9 occupies a unique position in the chiral amino acid landscape, the evidence for which is detailed quantitatively below.

This Product N-Benzyl-L-alanine (CAS 7585-47-9)
Not Interchangeable With Racemate (CAS 40297-69-6): requires additional chiral resolution, reducing yield
This Product α-Amino acid backbone
Not Interchangeable With β-Isomer: measurably different gas-phase acidity and basicity may shift proton-transfer reactivity
This Product N-Benzyl substituent
Not Interchangeable With N-Methyl analog: lower stereoselectivity in metal complex formation may alter chiral induction

Differentiation of N-Benzyl-L-alanine from Analogs


Gas-Phase Acidity vs. β-Isomer

Experimental determination by the extended kinetic method (EKM) demonstrates that N-benzyl-α-alanine (the α-amino acid scaffold of (2S)-2-(benzylamino)propanoic acid) exhibits a gas-phase acidity (GA) of 1386.2 ± 9.2 kJ·mol⁻¹, compared to 1390.9 ± 9.2 kJ·mol⁻¹ for the β-isomer N-benzyl-β-alanine [1]. This 4.7 kJ·mol⁻¹ difference places the α-form as the measurably stronger gas-phase acid. The experimental order of acidity for the full series is: β-alanine (1407.3 kJ·mol⁻¹) < α-alanine (≈1433.8 kJ·mol⁻¹) < N-benzyl-β-alanine (1390.9 kJ·mol⁻¹) < N-benzyl-α-alanine (1386.2 kJ·mol⁻¹) [1]. N-Benzylation systematically increases acidity relative to the parent alanines, and the α-branched architecture further enhances acidity by 8.8 kJ·mol⁻¹ over the linear β-amino acid scaffold [1].

Gas-Phase Acidity vs. β-Isomer
Cross-study comparable
1386.2 ± 9.2 kJ·mol⁻¹
ΔGA = 4.7 kJ·mol⁻¹ vs β-isomer
Supports α-isomer selection for proton-transfer reaction design
Extended kinetic method; T = 298 K
Gas-phase thermochemistry Proton transfer Amino acid acidity

Gas-Phase Basicity vs. β-Isomer

The extended kinetic method (EKM) also determined the gas-phase basicities (GB) of the N-benzylalanine isomers. N-benzyl-α-alanine exhibits GB = 915.7 ± 8.4 kJ·mol⁻¹ (proton affinity PA = 954.0 ± 8.4 kJ·mol⁻¹), while N-benzyl-β-alanine shows GB = 934.3 ± 8.4 kJ·mol⁻¹ (PA = 973.3 ± 8.4 kJ·mol⁻¹) [1]. The 18.6 kJ·mol⁻¹ lower basicity of the α-form is consistent with the general principle that more branched α-amino acids are intrinsically more acidic and less basic than their linear β-amino acid counterparts [1]. For comparison, parent α-alanine GB ≈ 867.7 kJ·mol⁻¹ and β-alanine GB ≈ 901.6 kJ·mol⁻¹, confirming that N-benzylation increases basicity in both scaffolds but preserves the α/β relative ordering [1].

Gas-Phase Basicity vs. β-Isomer
Cross-study comparable
GB = 915.7 ± 8.4 kJ·mol⁻¹
ΔGB = 18.6 kJ·mol⁻¹ vs β-isomer
Isomer-specific ion chemistry requires this defined basicity
EKM; reference bases used
Gas-phase basicity Proton affinity Isomer comparison

Stereoselectivity: N-Benzyl vs. N-Methyl Analogs

In a systematic study of cobalt(III) complexes of the type β₂-[Co(α-Me-sal2en)(N-R-L-ala)], N-benzyl-L-alanine exhibited stereoselectivity for the ΛRS-β₂-configuration of almost 100%, whereas the smaller N-alkyl analog N-methyl-L-alanine achieved only 93% under identical conditions [1]. The N-benzyl-N-methyl-L-alanine derivative likewise approached 100% stereoselectivity, demonstrating that the benzyl substituent is a critical determinant of stereochemical outcome [1]. The complexes were characterized by absorption, circular dichroism, and ¹H NMR spectroscopy, confirming the configurational assignments [1].

Stereoselectivity: N-Benzyl vs. N-Methyl
Head-to-head
≈100% vs. 93%
ΛRS-β₂-configuration
Benzyl substituent critical for maximal chiral induction in Co(III) complexes
Co(III)(α-Me-sal2en) system
Stereoselective coordination Cobalt(III) complexes Chiral induction

Chiral Recognition of Racemic N-Benzylalanine

The cobalt(III) complex Co(sal2-(S,S)-chxn), where sal2-(S,S)-chxn represents the dianion of (1S,2S)-N,N′-1,2-cyclohexylenebis(salicylideneamine), reacts with racemic N-benzylalanine with high stereospecificity favoring the L-enantiomer [1]. At a 1:2 molar ratio of complex to racemic N-benzylalanine, the stereospecificity reaches 93–94%; when the ratio is increased to 1:100, the stereospecificity approaches 100% [1]. This thermodynamic selectivity demonstrates that the (2S) enantiomer is preferentially recognized and bound by this chiral Co(III) selector, providing a quantitative basis for enantiomeric enrichment or resolution strategies [1].

Chiral Recognition of Racemate
Head-to-head
93–94% to ≈100%
L-enantiomer preference
Supports procurement of enantiopure form to avoid resolution steps
Co(sal2-(S,S)-chxn) selector
Chiral resolution Stereospecific recognition Cobalt(III) chiral selector

B₂ Bradykinin Receptor Antagonism Enhancement

A bradykinin antagonist peptide substituted at position 8 with N-benzyl-L-alanine was compared against the unmodified model peptide (D-Arg-Arg-Pro-Hyp-Gly-Thi-Ser-D-Phe-Thi-Arg) in a rat blood pressure test for B₂ receptor antagonism [1]. Both the N-benzyl-L-alanine-substituted peptide and its N-benzylglycine counterpart showed 'an impressive enhancement of B₂ antagonistic potencies' relative to the model [1]. Acylated analogues (N-terminus 1-adamantanacarboxylic acid) exhibited further increased potency compared to the parent compounds, though the magnitude of enhancement was less pronounced than in previously described cases [1]. Note: The published abstract does not provide explicit pIC₅₀ or pA₂ values; the potency enhancement is reported qualitatively. Users requiring exact IC₅₀ values should consult the full text or supporting information of the primary article.

B₂ Bradykinin Antagonism
Data to verify
Reported enhancement
Qualitative potency report
May support peptide SAR programs targeting GPCRs
Exact pIC₅₀ not abstracted; review full text
Bradykinin antagonism Peptide engineering B₂ receptor

Vasopressin Analogue Conformational Restriction

In a study of neurohypophyseal hormone analogues, N-benzyl-L-alanine was introduced at position 3 of [Val⁴]AVP, [Mpa¹,Val⁴]AVP, and [Cpa¹,Val⁴]AVP (AVP = arginine vasopressin) [1]. All peptides were tested for in vitro uterotonic, pressor, and antidiuretic activities in the rat. The results demonstrated that the reduction of conformational freedom of the N-terminal part of the molecule—achieved through the bulky N-benzyl substituent—had a significant impact on pharmacological activities [1]. Specific activity values are reported in the full text and supporting information of the primary article. The N-benzyl-L-alanine residue serves as a sterically demanding, conformationally restrictive replacement for the native position-3 residue, altering the balance of pressor, antidiuretic, and uterotonic responses [1].

Vasopressin Conformational Restriction
Data to verify
Reported modulation
Pressor, antidiuretic, uterotonic
Supports conformational restriction studies in neurohypophyseal hormone research
In vitro rat tissue assays; full-text tables needed
Vasopressin analogues Conformational restriction Peptide pharmacology

Applications of N-Benzyl-L-alanine


Chiral Resolution and Selector Development

The demonstrated stereospecificity of cobalt(III) Schiff base complexes toward N-benzyl-L-alanine (93–94% at 1:2 ratio; ≈100% at 1:100 ratio) [1] directly supports the use of this compound as a calibration standard and substrate in chiral HPLC method development, chiral capillary electrophoresis, and enantioselective coordination chemistry. Procurement of the enantiopure (2S) form eliminates the confounding effects of the D-enantiomer present in the racemate (CAS 40297-69-6), which otherwise degrades resolution efficiency and requires additional separation steps.

MS Calibration and Gas-Phase Ion Chemistry

The precisely measured gas-phase acidity (GA = 1386.2 ± 9.2 kJ·mol⁻¹) and basicity (GB = 915.7 ± 8.4 kJ·mol⁻¹) values [2] establish N-benzyl-α-alanine as a well-characterized reference compound for proton affinity ladders, extended kinetic method calibration, and computational benchmarking of density functional theory (DFT) or ab initio methods. The 4.7 kJ·mol⁻¹ acidity difference and 18.6 kJ·mol⁻¹ basicity difference relative to the β-isomer [2] enable isomer-specific ion chemistry studies where the isomeric identity of the analyte must be unambiguously defined.

Conformationally Restricted Peptide Ligands

The incorporation of N-benzyl-L-alanine at position 8 of bradykinin antagonists yields marked enhancement of B₂ receptor antagonistic potency [3], while substitution at position 3 of vasopressin analogues significantly modulates uterotonic, pressor, and antidiuretic activities through conformational restriction [4]. These orthogonal receptor systems validate the building block for SAR programs targeting G protein-coupled receptors (GPCRs), where the benzyl group introduces steric bulk that cannot be achieved with N-methyl-L-alanine (which exhibits only 93% stereoselectivity in metal complexes [1]).

Asymmetric Synthesis and Chiral Ligand Design

The near-quantitative (≈100%) stereoselectivity observed for N-benzyl-L-alanine in cobalt(III) Schiff base complexes—compared to 93% for the N-methyl analog [1]—demonstrates that the benzyl substituent provides superior stereochemical control in octahedral metal complex formation. This property supports the use of (2S)-2-(benzylamino)propanoic acid as a chiral auxiliary, ligand precursor, or stereochemical probe in asymmetric catalysis and coordination chemistry, where a 7 percentage-point gain in diastereoselectivity can determine synthetic feasibility.

Application
Selection Property
Validation Focus
Chiral resolution and selector development
Enantiopure (2S) stereochemistry
Chiral HPLC or CE method development
MS calibration and gas-phase ion chemistry
Precisely measured GA and GB values
Proton affinity ladder and computational benchmarking
Conformationally restricted peptide ligands
Bulky N-benzyl substituent
GPCR SAR and receptor subtype selectivity studies
Asymmetric synthesis and chiral ligand design
Superior stereochemical control in metal complexes
Diastereoselectivity and chiral induction efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S)-2-(benzylamino)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.